molecular formula C57H90O29 B12434876 Platycodin J

Platycodin J

Cat. No.: B12434876
M. Wt: 1239.3 g/mol
InChI Key: ZTXJHTTXLMNIRP-VQTRYSKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platycodin J is an oleanane-type triterpenoid saponin isolated from the roots of the medicinal plant Platycodon grandiflorum (Jiegeng) . This plant, with a long history of use in traditional medicine, is a source of over 89 distinct saponins, with Platycodin D being the most extensively studied and the official marker for quality in the Chinese Pharmacopoeia . As a member of this bioactive class of compounds, this compound is of significant interest for phytochemical and pharmacological research. Triterpenoid saponins from Platycodon grandiflorum, such as the well-characterized Platycodin D, have demonstrated a wide spectrum of biological activities in preclinical studies. These activities, which provide a context for researching related saponins like this compound, include potent anti-inflammatory effects, modulation of the immune system, and anti-tumor properties by engaging apoptotic and autophagic pathways in cancer cells . The broader group of Platycodin saponins is also known for traditional antitussive and expectorant effects, supporting their investigation for respiratory health applications . The mechanism of action for these saponins often involves interactions with cell membranes. For instance, research on Platycodin D shows it can modulate membrane integrity and affect signaling pathways by disrupting lipid rafts, which are critical platforms for cellular communication . These interactions can lead to a cascade of intracellular events, offering a potential mechanistic framework for studying the effects of other saponins found in the same plant. Researchers are exploring these natural compounds for their potential in developing new therapeutic agents. This product, this compound, is offered to support such investigative work. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C57H90O29

Molecular Weight

1239.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4,4-bis(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C57H90O29/c1-22-38(81-45-37(71)39(27(63)17-77-45)82-49-42(72)56(76,20-60)21-79-49)34(68)36(70)46(80-22)84-41-31(65)26(62)16-78-48(41)86-50(75)57-12-11-51(2,3)13-24(57)23-7-8-28-52(4)14-25(61)43(85-47-35(69)32(66)33(67)40(83-47)44(73)74)55(18-58,19-59)29(52)9-10-53(28,5)54(23,6)15-30(57)64/h7,22,24-43,45-49,58-72,76H,8-21H2,1-6H3,(H,73,74)/t22-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42-,43-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1

InChI Key

ZTXJHTTXLMNIRP-VQTRYSKISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Regulation of Platycodin Saponins

Precursor Pathways in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The journey to Platycodin J begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.com These universal terpenoid precursors are produced through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. oup.comnih.gov

Mevalonate (MVA) Pathway Contribution

Located in the cytoplasm, the MVA pathway is considered the primary contributor to the biosynthesis of triterpenoid saponins (B1172615) in Platycodon grandiflorus. oup.commdpi.com This pathway commences with the condensation of three acetyl-CoA molecules. biorxiv.org A series of enzymatic reactions, including those catalyzed by key enzymes like HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), leads to the formation of mevalonate. nih.govmetwarebio.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. wikipedia.org The IPP is then available for the downstream synthesis of the triterpenoid backbone.

Methylerythritol 4-Phosphate (MEP) Pathway Contribution

Operating within the plastids, the MEP pathway provides an alternative route to IPP and DMAPP. oup.comnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.org While the MVA pathway is the major source of precursors for cytosolic sesquiterpenes and triterpenes, the MEP pathway is traditionally associated with the production of plastidial monoterpenes, diterpenes, and tetraterpenes. biorxiv.org However, there is evidence of crosstalk between the two pathways, with the MEP pathway also contributing to the pool of precursors for triterpenoid saponin biosynthesis, albeit to a lesser extent than the MVA pathway. mdpi.comnih.gov

Key Enzymatic Steps in Oleanane-Type Triterpenoid Biogenesis

Once IPP and DMAPP are synthesized, they enter a series of condensation and modification reactions that ultimately yield the diverse array of platycodin saponins.

Squalene (B77637) Synthase and Cyclase Activities

Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP units, are joined together by the enzyme squalene synthase (SS) to form squalene. oup.comresearchgate.net Squalene, a linear C30 hydrocarbon, is the direct precursor to all triterpenoids. The next crucial step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase (SQE). oup.comresearchgate.net

The cyclization of 2,3-oxidosqualene marks a major branch point in triterpenoid biosynthesis. In the formation of oleanane-type saponins like the platycodins, the enzyme β-amyrin synthase (β-AS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid skeleton, β-amyrin. oup.comebi.ac.uk

Cytochrome P450 Monooxygenases (CYP450) in Aglycone Hydroxylation and Oxidation

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). frontiersin.orgoup.com These enzymes are responsible for the hydroxylation and oxidation of the aglycone at various positions, leading to the structural diversification of the platycodin saponins. frontiersin.orgoup.com

For instance, enzymes from the CYP716 family are known to be involved in the oxidation of β-amyrin. nih.govmdpi.com Specifically, members of the CYP716A subfamily have been shown to catalyze the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, forming oleanolic acid. oup.comfrontiersin.org Further hydroxylations at other positions on the oleanane (B1240867) skeleton, such as C-2, C-16, and C-23, are also catalyzed by specific CYP450s, leading to the formation of various sapogenins, the non-sugar portion of the saponin. frontiersin.orgoup.com For example, CYP716A141 has been identified as a β-amyrin C-16β oxidase in P. grandiflorus. oup.comresearchgate.net The specific combination of these oxidative reactions is a key determinant of the final platycodin structure.

UDP-Glycosyltransferases (UGTs) in Glycosylation

The final step in the biosynthesis of this compound and other platycodin saponins is the attachment of sugar moieties to the modified aglycone. This glycosylation is catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov UGTs transfer a sugar residue, such as glucose, xylose, or arabinose, from an activated sugar donor, typically a UDP-sugar, to the sapogenin. researchgate.netmdpi.com

The sequential and specific action of different UGTs results in the formation of the complex sugar chains attached at various positions, most commonly at the C-3 and C-28 positions of the aglycone. oup.comfrontiersin.org The specific sugar composition and linkage pattern are critical for the biological activity of the resulting saponin. For example, the conversion of platycodin D to platycoside E involves the addition of two glucose units at the C-3 position, a reaction catalyzed by a specific di-O-glycosyltransferase. researchgate.net The intricate sugar chain of this compound is assembled through the concerted action of several specific UGTs.

Genetic and Transcriptomic Regulation of Platycodin Biosynthesis

The synthesis of platycodin saponins, the primary bioactive components in Platycodon grandiflorus, is a complex process governed by a cascade of genetic and transcriptomic events. frontiersin.org These oleanane-type triterpenoid saponins are known for their wide range of pharmacological activities. frontiersin.orgnih.gov Understanding the regulatory networks at a molecular level is crucial for enhancing the production of these valuable compounds. The biosynthesis primarily follows the mevalonic acid (MVA) pathway to produce the direct precursor, 2,3-oxidosqualene. frontiersin.orgnih.gov This precursor is then modified by a series of enzymes to create the diverse array of platycodin structures. frontiersin.org

Gene Expression Profiling in Platycodon grandiflorus

Transcriptome analysis using advanced sequencing technologies has been instrumental in uncovering the genetic blueprint for platycodin biosynthesis. frontiersin.org By sequencing the transcriptome of P. grandiflorus, researchers have assembled tens of thousands of unigenes, a significant portion of which have been annotated against public databases to predict their functions. frontiersin.org

Gene expression profiling across different tissues—such as roots, stems, leaves, and flowers—has revealed that the biosynthesis of saponin precursors is highly compartmentalized. frontiersin.org For instance, genes encoding enzymes in the upstream part of the pathway, such as acetyl-CoA acetyltransferase (AACT), HMG-CoA synthase (HMGS), and farnesyl diphosphate (B83284) synthase (FPPS), show significantly higher expression in leaves and flowers compared to roots. frontiersin.org This suggests that leaves are the primary sites for synthesizing the precursors of triterpenoid saponins. frontiersin.org In contrast, genes for β-amyrin synthase, a key enzyme for the triterpenoid skeleton, are most strongly expressed in the roots and seeds. mdpi.com

Furthermore, transcriptome analysis has been used to identify transcription factors that may regulate the saponin biosynthesis pathway. Families of transcription factors like bHLH, WRKY, and bZIP have been identified, and their expression patterns under different conditions, such as methyl jasmonate (MeJA) treatment, have been studied. peerj.comoup.comtandfonline.com For example, the PgbHLH28 gene was identified as a key regulator that responds to MeJA, activating the expression of saponin biosynthetic genes and promoting saponin accumulation. oup.com Similarly, several PgWRKY genes have been shown to be co-expressed with genes in the triterpenoid biosynthesis pathway, suggesting a regulatory role. tandfonline.com

Identification of Candidate Genes for Saponin Synthesis

Through transcriptomic and genomic analyses, a comprehensive set of candidate genes encoding the enzymes for the entire triterpenoid saponin biosynthesis pathway has been identified in P. grandiflorus. frontiersin.orgmdpi.com These genes are crucial for the three main stages of saponin synthesis: the formation of the triterpene skeleton, the oxidation of the skeleton, and the glycosylation of the oxidized skeleton. frontiersin.org

The key enzymes and their corresponding genes are outlined below:

Upstream Pathway (MVA): Transcripts for all known enzymes in the MVA pathway leading to the synthesis of 2,3-oxidosqualene have been found. frontiersin.org

Oxidosqualene Cyclases (OSCs): β-amyrin synthase (β-AS) is a critical OSC that catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the backbone of oleanane-type saponins. frontiersin.orgoup.com Multiple unigenes for β-AS have been identified, with some showing tissue-specific expression, particularly in the roots. frontiersin.orgoup.com

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the oxidation of the β-amyrin skeleton at various carbon positions. frontiersin.org The CYP716 family is particularly important, catalyzing the conversion of β-amyrin to oleanolic acid. mdpi.comnih.gov Studies have identified numerous CYP450 unigenes, with specific candidates like PgCYP716A264 and PgCYP716BWv3 being upregulated in roots and shown to increase saponin content when overexpressed. mdpi.comnih.gov

UDP-Glycosyltransferases (UGTs): UGTs catalyze the final step of saponin biosynthesis, attaching sugar moieties to the triterpenoid aglycone, which greatly influences the saponins' biological activity. frontiersin.org Dozens of candidate UGT genes have been discovered from transcriptome data. frontiersin.orgnih.gov Research has also identified a β-glucosidase gene that can convert platycoside E into the more bioactive platycodin D by removing two glucosyl groups. nih.govfrontiersin.org

Table 1: Key Candidate Genes in Platycodin Saponin Biosynthesis
Enzyme/Protein FamilyAbbreviationFunctionReference
Acetyl-CoA C-acetyltransferaseAACTFirst step in the MVA pathway frontiersin.org
HMG-CoA synthaseHMGSMVA pathway intermediate synthesis frontiersin.orgmdpi.com
HMG-CoA reductaseHMGRRate-limiting step in the MVA pathway frontiersin.orgoup.com
Farnesyl diphosphate synthaseFPPSSynthesis of farnesyl diphosphate (FPP) frontiersin.org
Squalene synthaseSSCatalyzes the first committed step in triterpene biosynthesis frontiersin.orgmdpi.com
Squalene epoxidaseSEConverts squalene to 2,3-oxidosqualene frontiersin.orgmdpi.com
β-amyrin synthaseβ-ASCyclization of 2,3-oxidosqualene to β-amyrin frontiersin.orgoup.com
Cytochrome P450sCYP450Oxidation of the triterpenoid skeleton (e.g., CYP716 family) frontiersin.orgmdpi.comnih.gov
UDP-glycosyltransferasesUGTGlycosylation of the saponin aglycone frontiersin.orgnih.gov
β-glucosidase-Converts platycoside E to platycodin D nih.govfrontiersin.org

Environmental and Physiological Modulators of Platycodin Accumulation

The production and accumulation of platycodin saponins are not solely determined by genetics; they are also significantly influenced by external environmental stimuli and the plant's physiological state. Stress factors, in particular, can trigger metabolic shifts that enhance the synthesis of these secondary metabolites.

Temperature Stress Responses and Platycodin Synthesis

Temperature is a critical ecological factor that affects the growth, development, and quality of P. grandiflorus. mdpi.com Research into the effects of different constant and variable temperature regimes has shown that temperature regulation can modulate platycodin content. mdpi.com

Medium-constant temperatures (e.g., 18°C) and large-scale variable temperatures (e.g., 8–28°C) were found to be conducive to the accumulation of platycodins in the roots. mdpi.com Conversely, low temperatures, whether constant or variable, tended to upregulate the expression levels of key enzyme genes involved in platycodin synthesis, even though a low constant temperature inhibited the plant's photosynthetic rate. mdpi.com High temperatures, while increasing the aboveground biomass, did not necessarily lead to the highest platycodin accumulation in the roots. mdpi.com This suggests a trade-off between primary growth and secondary metabolite production, which can be manipulated by temperature control. mdpi.com Low-temperature stress (4°C) has also been shown to alter the expression of PgbZIP transcription factors, which are implicated in stress responses and potentially in the regulation of platycodin synthesis. peerj.com

Table 2: Effects of Temperature on P. grandiflorum Growth and Platycodin Synthesis
Temperature ConditionEffect on GrowthEffect on Platycodin SynthesisReference
High Constant (28°C) / High Variable (18-28°C)Significantly increased aboveground fresh weight.Not optimal for root platycodin accumulation. mdpi.com
Low Variable (8-18°C)Beneficial for root dry and fresh weight accumulation.Upregulated expression of key enzyme genes. mdpi.com
Medium Constant (18°C) / Large Variable (8-28°C)Favorable for overall growth period.Conducive to platycodin accumulation in roots. mdpi.com
Low Constant (8°C)Inhibited photosynthetic rate.Increased content of proline and peroxidase; upregulated key enzyme genes. mdpi.com

Drought Stress Effects on Platycodin Content and Related Physiological Indicators

Plants respond to drought stress by activating various physiological and biochemical defense mechanisms. Studies have measured several physiological indicators in P. grandiflorus under drought conditions:

Photosynthesis: Drought stress significantly reduces the photosynthetic rate (Pn), stomatal conductance, and chlorophyll (B73375) fluorescence parameters. researchgate.netmdpi.comhnnykx.org.cn

Antioxidant Enzymes: The activities of protective enzymes such as superoxide (B77818) dismutase (T-SOD), peroxidase (POD), and catalase (CAT) are significantly increased to combat oxidative damage caused by drought. researchgate.netfao.org

Osmoregulatory Substances: The contents of soluble proteins, proline (PRO), and soluble sugars increase to help the plant maintain turgor and protect cellular structures from dehydration. researchgate.netfao.orghnnykx.org.cn

Malondialdehyde (MDA): The level of MDA, a marker for lipid peroxidation and cell membrane damage, increases under drought stress. researchgate.netfao.orgmdpi.com

These physiological responses are interconnected and represent the plant's strategy to resist oxidative damage and ensure survival under water-deficient conditions. researchgate.netfao.org The upregulation of UGT genes under drought stress also suggests a direct link between the stress response and the final steps of platycodin biosynthesis. nih.gov The findings suggest that applying controlled, short-term drought stress could be an agricultural strategy to enhance the medicinal quality of P. grandiflorus roots. researchgate.netfao.orgrepec.org

Table 3: Physiological Responses of P. grandiflorum to Drought Stress
Physiological IndicatorResponse to Drought StressReference
Total Platycodin ContentIncreased significantly researchgate.netfao.orgrepec.org
Photosynthetic Rate (Pn)Significantly reduced researchgate.netmdpi.comhnnykx.org.cn
Superoxide Dismutase (SOD) ActivitySignificantly increased researchgate.netfao.org
Peroxidase (POD) ActivitySignificantly increased researchgate.netfao.org
Catalase (CAT) ActivitySignificantly increased researchgate.netfao.org
Proline (PRO) ContentSignificantly increased researchgate.netfao.orghnnykx.org.cn
Malondialdehyde (MDA) ContentSignificantly increased researchgate.netfao.orgmdpi.com

Molecular Mechanisms of Platycodin D Biological Activities: in Vitro and Preclinical in Vivo Investigations

Antineoplastic Mechanisms in Cellular and Animal Models

Platycodin D, a triterpenoid (B12794562) saponin (B1150181) derived from the root of Platycodon grandiflorum, has demonstrated significant antineoplastic properties in various preclinical models. imrpress.comnih.gov Its anticancer effects are attributed to a multitude of molecular mechanisms, including the inhibition of cancer cell proliferation, induction of programmed cell death, and modulation of cellular self-degradation processes. researchgate.net In vitro and in vivo studies have shown that Platycodin D can suppress the growth of various cancer types, including non-small cell lung cancer, gallbladder cancer, and prostate cancer. nih.govfrontiersin.orgnih.gov

Cell Proliferation and Viability Modulation

Platycodin D has been shown to significantly inhibit cell proliferation and reduce the viability of numerous cancer cell lines. researchgate.net Studies on human gallbladder cancer cells (NOZ and GBC-SD) demonstrated that Platycodin D induces evident growth inhibition, as measured by MTT and colony-forming assays. nih.gov Similarly, treatment of non-small cell lung cancer (NSCLC) cells with Platycodin D resulted in a significant reduction in cell viability and a decreased number of colonies. nih.govfrontiersin.org In human prostate cancer PC3 cells, Platycodin D treatment also effectively reduced cell proliferation. imrpress.com The compound has been observed to suppress the proliferation of hypertrophic scar-derived fibroblasts as well. nih.gov This broad anti-proliferative effect underscores its potential as an anticancer agent that targets fundamental cellular processes required for tumor growth. frontiersin.orgresearchgate.net

Cell LineCancer TypeObserved Effect on Proliferation/ViabilityReference
H1299, H2030, A549Non-Small Cell Lung Cancer (NSCLC)Reduced cell viability and decreased colony formation. frontiersin.orgresearchgate.net
NOZ, GBC-SDGallbladder CancerInduced evident growth inhibition. nih.gov
PC3Prostate CancerReduced cell proliferation. imrpress.com
5637Bladder CancerSignificant anti-proliferative effects. cuni.cz
HSFsHypertrophic Scar FibroblastsInhibited proliferation. nih.govresearchgate.net

**4.1.2. Apoptosis Induction Pathways

A primary mechanism through which Platycodin D exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is tightly regulated by a complex network of signaling pathways and proteins, which Platycodin D has been shown to modulate at multiple levels. imrpress.comnih.gov

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Platycodin D treatment has been consistently shown to trigger this proteolytic cascade. In NSCLC cells, it markedly increased the levels of cleaved caspase-3, a key executioner caspase. nih.govfrontiersin.org This activation leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which was also observed to be cleaved in Platycodin D-treated NSCLC and prostate cancer cells. imrpress.comfrontiersin.org Further studies in gallbladder cancer cells revealed increased levels of cleaved caspase-9 and cleaved caspase-3, indicating the involvement of the intrinsic apoptotic pathway. nih.gov The compound also promotes apoptosis in hypertrophic scar-derived fibroblasts through a caspase-dependent pathway. researchgate.net In some cell types, such as human prostate cancer cells, Platycodin D can induce the activation of caspase-8, suggesting the engagement of the extrinsic apoptotic pathway as well. imrpress.comcuni.cz The inhibition of caspases has been shown to significantly protect cells from Platycodin D-mediated apoptosis, confirming the critical role of this enzymatic cascade. imrpress.com

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for determining cell fate. Platycodin D disrupts this balance in favor of apoptosis. nih.gov A common finding is the alteration of the Bax/Bcl-2 ratio. In gallbladder and prostate cancer cells, Platycodin D treatment led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. imrpress.comnih.gov

A key pro-apoptotic protein significantly modulated by Platycodin D is the p53 upregulated modulator of apoptosis (PUMA). nih.gov In NSCLC cells, Platycodin D induced PUMA protein expression in a dose-dependent manner, while the levels of other Bcl-2 family proteins like Bcl-2, Bcl-xL, Bax, Bid, and Bak remained unchanged. nih.gov The upregulation of PUMA was found to be essential for Platycodin D-induced apoptosis, as knocking down PUMA attenuated the cleavage of caspase-3 and subsequent cell death. nih.govfrontiersin.org This induction of PUMA is mediated through the activation of the JNK1/AP-1 signaling pathway. nih.govfrontiersin.orgresearchgate.net

Apoptotic ProteinModulation by Platycodin DAffected Cell LinesReference
BaxUpregulatedGallbladder cancer (NOZ, GBC-SD), Prostate cancer (PC3) imrpress.comnih.gov
Bcl-2DownregulatedGallbladder cancer (NOZ, GBC-SD), Prostate cancer (PC3) imrpress.comnih.gov
PUMAUpregulatedNon-Small Cell Lung Cancer (H1299, H2030) nih.govfrontiersin.orgresearchgate.net
Cleaved Caspase-3UpregulatedNSCLC, Gallbladder cancer, Human leukemia (U937) frontiersin.orgnih.govnih.gov
Cleaved Caspase-9UpregulatedGallbladder cancer (NOZ, GBC-SD) nih.gov
Cleaved PARPUpregulatedNSCLC (H1299), Prostate cancer (PC3) imrpress.comfrontiersin.org

Mitochondria play a central role in the intrinsic apoptotic pathway. nih.govspringernature.com Platycodin D has been shown to impair mitochondrial function, a critical step in its mechanism of action. frontiersin.org Treatment with the compound leads to the destruction of mitochondrial integrity, characterized by a loss of mitochondrial membrane potential (MMP). imrpress.comnih.gov This disruption of MMP facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which was observed in both prostate and gallbladder cancer cells. imrpress.comnih.gov

Furthermore, Platycodin D treatment markedly increases the levels of intracellular reactive oxygen species (ROS). imrpress.comnih.gov Mitochondria are a primary source of ROS, and their accumulation can lead to oxidative stress and trigger cell death. nih.govnih.gov The generation of ROS appears to be a key upstream event in Platycodin D-induced apoptosis. The use of an ROS scavenger, N-acetyl-L-cysteine (NAC), was shown to significantly attenuate Platycodin D-induced ROS accumulation, loss of MMP, and subsequent apoptosis in prostate cancer cells. imrpress.com This demonstrates that Platycodin D-mediated apoptosis is clearly ROS-dependent in these cells. imrpress.com

Autophagy Modulation and Cytoplasmic Vacuolation Phenomena

In addition to apoptosis, Platycodin D influences autophagy, a cellular process of self-digestion and recycling of cytoplasmic components. However, its role in autophagy is complex and appears to be context-dependent, with some studies suggesting it induces protective autophagy while others report it enhances autophagic cell death. nih.gov

A distinct morphological feature associated with Platycodin D treatment is the appearance of extensive cytoplasmic vacuolation. nih.govnih.gov Research indicates that this vacuolation is associated with both pinocytic and autophagic processes. nih.gov In some cancer cells, Platycodin D was found to inhibit autophagy at a late stage by preventing the fusion of autophagosomes with lysosomes and blocking lysosomal degradation. researchgate.net This inhibition is linked to the sequestration of free cholesterol within lysosomes. researchgate.netresearchgate.net The accumulation of these vacuoles, which can be morphologically distinct from typical autophagosomes, is associated with Platycodin D-induced cancer cell death. nih.govfrontiersin.org This cell death pathway appears to be linked to cellular energy depletion and the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

Platycodin D has been demonstrated to halt the proliferation of various cancer cells by inducing cell cycle arrest, predominantly at the G2/M checkpoint. nih.gov In human hepatoma HepG2 cells, this effect was observed to be dose-dependent. nih.gov Similarly, treatment of prostate cancer PC3 cells with Platycodin D resulted in arrest at the G2/M phase. nih.gov Studies on gallbladder cancer (GBC) cells also revealed that Platycodin D blocks the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. spandidos-publications.com

The molecular basis for this G2/M arrest involves the modulation of key cell cycle regulatory proteins. In GBC cells, Platycodin D was found to decrease the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, a complex essential for the G2/M transition. spandidos-publications.com In prostate cancer cells, the arrest was associated with the downregulation of E2F1, CDK1, CDK2, CDK4, CDK6, Cyclin D1, and Cyclin B1. nih.gov Furthermore, Platycodin D's effect on the cell cycle is linked to the upregulation of the tumor suppressor protein FOXO3a and its downstream targets, p21 and p27, which are critical inhibitors of cyclin-dependent kinases. nih.govnih.gov In U937 leukemia cells, Platycodin D appears to induce G2 phase arrest by inhibiting the cyclin B1/cdk1 complex through the expression of Wee1, a kinase that negatively regulates CDK1. nih.gov

Table 1: Effects of Platycodin D on Cell Cycle Arrest in Different Cancer Cell Lines

Cell Line Cancer Type Phase of Arrest Key Modulated Proteins
HepG2 Human Hepatoma G2/M Not specified in detail
PC3 Prostate Cancer G2/M ↓ E2F1, CDK1, Cyclin B1; ↑ FOXO3a, p21, p27
DU145 Prostate Cancer G0/G1 ↑ FOXO3a, p21, p27
LNCaP Prostate Cancer G0/G1 ↑ FOXO3a, p21, p27
GBC cells Gallbladder Cancer G2/M ↓ CDK1, Cyclin B1
U937 Leukemia G2 ↑ Wee1 (inhibits Cyclin B1/cdk1)

Angiogenesis Inhibition in Tumor Microenvironment Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Platycodin D has demonstrated significant anti-angiogenic properties in several preclinical models. nih.govrsc.org In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that Platycodin D can inhibit cell proliferation, motility, migration, and the formation of tube-like structures in a dose-dependent manner. nih.gov

The anti-angiogenic activity of Platycodin D extends to in vivo models. It has been shown to significantly inhibit angiogenesis in the chick embryo chorioallantoic membrane (CAM) assay. nih.gov In a mouse xenograft model using HCT-15 human colon cancer cells, treatment with Platycodin D led to a decrease in microvessel density, which contributed to delayed tumor growth. nih.gov Similarly, in an experimental lung metastasis model with B16F10 melanoma cells, Platycodin D inhibited tumor angiogenesis. rsc.org The primary mechanism underlying this effect is the blockade of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway. nih.gov Platycodin D inhibits the phosphorylation of VEGFR2 and its downstream signaling kinases, including PLCγ1, JAK2, FAK, Src, and Akt in endothelial cells. nih.gov

Metastasis and Invasion Suppression Studies

The capacity of cancer cells to metastasize and invade surrounding tissues is a hallmark of malignant tumors. Platycodin D has been shown to effectively inhibit these processes in various cancer models. nih.govnih.gov In studies involving the highly metastatic MDA-MB-231 human breast cancer cell line, non-cytotoxic concentrations of Platycodin D markedly suppressed wound healing migration and invasion through matrigel. nih.gov It also inhibited the adhesion of these cancer cells to extracellular matrix (ECM)-coated substrates. nih.gov

The anti-invasive effects of Platycodin D are partly due to its ability to reduce the activity and expression of matrix metalloproteinase (MMP)-9, an enzyme crucial for degrading the ECM and facilitating cell invasion. nih.gov Research on B16F10 melanoma cells further supports these findings, showing that Platycodin D inhibits cell migration, invasion, and adhesion to HUVECs. rsc.org This is accompanied by a decrease in the levels of MMPs in vivo. rsc.org These findings suggest that Platycodin D can interfere with multiple steps of the metastatic cascade. nih.govnih.gov

Specific Cellular Signaling Pathway Interventions

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.comscienceopen.comresearchgate.net Platycodin D has been identified as a potent inhibitor of this pathway. nih.gov In MDA-MB-231 breast cancer cells, Platycodin D was shown to block the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition is a key mechanism through which it suppresses cancer cell growth and invasion. nih.gov

The activation of this pathway is often initiated by growth factors binding to their receptors, leading to the activation of PI3K and subsequent phosphorylation of Akt. nih.gov Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. scienceopen.com Platycodin D's inhibitory action on this pathway is associated with its ability to downregulate the Epidermal Growth Factor Receptor (EGFR) and block the EGF-induced activation of PI3K/Akt. nih.gov The suppression of PI3K/Akt signaling by Platycodin D also contributes to the nuclear expression of the FOXO3a transcription factor, which promotes the expression of cell cycle inhibitors. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising subfamilies like the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. nih.govresearchgate.netyoutube.com Platycodin D modulates these pathways to exert its anticancer effects. nih.gov

In MDA-MB-231 breast cancer cells, Platycodin D potently suppressed the phosphorylation, and thus the activation, of ERK, p38, and JNK. nih.gov The inhibition of the MAPK pathways, alongside the PI3K/Akt pathway, is central to how Platycodin D suppresses the growth and invasion of these cells. nih.gov In human gastric cancer cells, Platycodin D was found to induce anoikis and apoptosis via the activation of p38 MAPK. nih.gov Furthermore, studies on non-small cell lung cancer have revealed that Platycodin D can induce apoptosis through the JNK1/AP-1/PUMA pathway. frontiersin.org The duration of JNK activation can determine whether a cell undergoes survival or apoptosis, and sustained activation is often linked to cell death. frontiersin.orgnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. nih.gov In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Platycodin D has been shown to modulate NF-κB signaling. nih.govnih.gov In breast cancer cells, Platycodin D treatment inhibited the DNA binding activity of NF-κB. nih.gov Since NF-κB is known to mediate the expression of EGFR, this inhibition contributes to the downregulation of EGFR and the subsequent suppression of downstream pro-survival pathways like PI3K/Akt and MAPK. nih.gov

In the context of inflammation, such as in asthma models, Platycodin D3 (a related compound) was found to inhibit the phosphorylation of NF-κBp65. nih.gov This inhibition, often occurring in concert with the suppression of MAPK pathways, leads to a reduction in inflammatory responses. nih.govkoreamed.org Fermented extracts of Platycodon grandiflorum have also been shown to exert immunostimulatory activity via the MAPK and NF-κB signaling pathways in macrophage cells. koreamed.org

Table 2: Summary of Platycodin D's Intervention in Cellular Signaling Pathways

Pathway Key Proteins Modulated Cancer/Cell Type Observed Effect
PI3K/Akt/mTOR ↓ p-Akt, ↓ p-mTOR, ↓ p-PI3K Breast Cancer (MDA-MB-231) Suppression of growth and invasion
MAPK ↓ p-ERK, ↓ p-JNK, ↓ p-p38 Breast Cancer (MDA-MB-231) Suppression of growth and invasion
↑ p-p38 Gastric Cancer (AGS) Induction of apoptosis
↑ JNK Non-small cell lung cancer Induction of apoptosis
NF-κB ↓ NF-κB DNA binding Breast Cancer (MDA-MB-231) Downregulation of EGFR
↓ p-NF-κBp65 Asthma models Alleviation of inflammation

Table of Mentioned Compounds

Compound Name
Akt
Bax
Bcl-2
Caspase-3
Caspase-8
Caspase-9
cdc2
CDK1 (cdk1)
CDK2 (cdk2)
CDK4 (cdk4)
CDK6 (cdk6)
c-Jun
Cyclin B1
Cyclin D1
E2F1
EGF
EGFR
ERK (ERK1/2)
FAK
FasL
FOXO3a
IFN-γ
IL-12
IL-4
IL-5
IL-13
JAK2
JNK (JNK1/2)
MDM2
MKK3
MKK7
MMP-9
mTOR
NF-κB (NF-κBp65)
p21
p27
p38
p53
PARP
PI3K
Platycodin D
Platycodin D3
Platycodin J
PLCγ1
PUMA
Src
TNF-α
VEGFR2
Wnt/β-Catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is integral to cellular development and homeostasis, and its dysregulation is often implicated in diseases like cancer. In the context of adipocyte differentiation, members of the Wnt/β-catenin pathway are typically down-regulated. However, research on the anti-adipogenic effects of Platycodin D found that the compound significantly reinstated this pathway.

One study observed that Platycodin D treatment led to an accumulation of β-catenin in the nucleus. This was achieved by increasing the expression of Dishevelled (DVL) 2, which stabilizes β-catenin, and decreasing the protein level of AXIN, which promotes β-catenin degradation. This nuclear accumulation of β-catenin resulted in the up-regulation of its target genes.

AMP-activated Protein Kinase (AMPK) Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its activation typically occurs when intracellular ATP levels decrease, triggering a switch towards catabolic pathways that generate ATP. nih.gov Multiple studies have identified Platycodin D as a novel activator of the AMPK pathway. researchgate.net

In cancer cells, Platycodin D has been shown to decrease cellular energy levels, leading to the activation of AMPK signaling. nih.gov This activation contributes to the accumulation of pinosomes and autophagosomes, which are associated with vacuolated cell death induced by the compound. nih.gov The neuroprotective effects of Platycodin D are also linked to AMPK activation, which helps to inhibit neurodegeneration caused by reactive oxygen species (ROS)-induced inflammation and apoptosis. bohrium.com Furthermore, in the context of metabolic diseases, Platycodin D has been found to attenuate obesity in mice by activating AMPK, which in turn regulates adipogenesis and thermogenesis. researchgate.net

MechanismKey Proteins InvolvedObserved EffectCell/Model System
AMPK Pathway ActivationAMPKα, p-AMPK (Thr172), ACC, p-ACC (Ser79)Decreased cellular energy, induced vacuolation and cell death, neuroprotection, attenuated obesity.Human cancer cells, HT22 cells, db/db mice, C2C12 myotubes. nih.govresearchgate.netbohrium.com

Combined Agent Modalities in Preclinical Oncology Research

The multi-target nature of Platycodin D makes it a promising candidate for combination therapy in oncology, potentially enhancing the efficacy of existing chemotherapeutic agents and overcoming drug resistance. nih.gov Preclinical studies have explored its synergistic effects with several anticancer drugs.

With Doxorubicin (B1662922): In breast cancer cell lines (MCF-7 and MDA-MB-231), a combined treatment of Platycodin D and Doxorubicin demonstrated a significantly greater suppressive effect on growth and higher PARP cleavage compared to either agent alone. nih.gov

With Cetuximab: Platycodin D has been shown to sensitize KRAS-mutant colorectal cancer cells to Cetuximab. bohrium.comnih.gov It achieves this by inhibiting the PI3K/Akt signaling pathway, thereby increasing the cytotoxic effects of Cetuximab and inhibiting cancer cell growth, migration, and invasion. bohrium.comnih.gov

With Docetaxel: In castration-resistant prostate cancer cells (DU-145), combining Platycodin D with Docetaxel synergistically inhibited cell growth by enhancing apoptosis and modulating autophagy. researchgate.net This combination also promoted ROS production and suppressed the EGFR/Akt/mTOR and ERK pathways. researchgate.net

With Osthol: In breast carcinoma cells, Platycodin D in combination with osthol synergistically inhibited cell growth and invasion by inhibiting the TGF-β/Smad signaling pathway. nih.gov

Combination AgentCancer ModelSynergistic EffectUnderlying Mechanism
DoxorubicinBreast Cancer (MCF-7, MDA-MB-231)Enhanced growth suppression and apoptosis. nih.govIncreased PARP cleavage. nih.gov
CetuximabKRAS-mutant Colorectal Cancer (HCT116, LoVo)Increased cytotoxicity; inhibited growth, migration, and invasion. bohrium.comnih.govInhibition of PI3K/Akt signaling pathway. bohrium.comnih.gov
DocetaxelProstate Cancer (DU-145)Enhanced apoptosis and growth inhibition. researchgate.netIncreased ROS production; suppression of EGFR/Akt/mTOR and ERK pathways. researchgate.net
OstholBreast Carcinoma (MDA-MB-231, 4T1)Inhibited proliferation and invasion. nih.govInhibition of TGF-β/Smad signaling. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Cytokine and Chemokine Expression Regulation (e.g., IL-1, IL-6, TNF-α)

Platycodin D demonstrates significant anti-inflammatory activity by regulating the expression of key pro-inflammatory cytokines. In preclinical models of acute lung injury, pretreatment with Platycodin D effectively reduced the levels of inflammatory cytokines in bronchoalveolar lavage fluid. Studies have also shown that Platycodin D can inhibit the secretion of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a manner dependent on TNF receptor-associated factor 6 (TRAF6), suggesting its potential in mitigating cytokine storms associated with infections like influenza. The reduction of pro-inflammatory mediators such as IL-6 and TNF-α is a consistent finding across various studies investigating the anti-inflammatory properties of Platycodin D and related saponins (B1172615).

Inflammasome Pathway Modulation (e.g., NLRP3, Caspase-1)

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. Platycodin D has been found to modulate this pathway, specifically targeting the NLRP3 inflammasome. In a rat model of lipopolysaccharide (LPS)-induced acute lung injury, Platycodin D was shown to suppress the activation of the NLRP3 inflammasome.

Further research has identified that Platycodin D's adjuvant activity for vaccines is mediated by caspase-1-dependent pyroptosis. It induces this response through the Ca²⁺–JNK/p38 MAPK–NLRP3 inflammasome signaling pathway. A local blockage of NLRP3 and caspase-1 was found to inhibit Platycodin D-induced cytokine production and immune cell recruitment, confirming the essential role of this pathway in its immunomodulatory effects.

Signaling Pathways in Inflammatory Responses (e.g., NF-κB, MAPK, IGF-1R/PI3K/Akt)

Platycodin D exerts its anti-inflammatory effects by modulating several key signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Platycodin D has been shown to suppress NF-κB activation. In models of acute lung injury, it inhibits the TLR4/MyD88/NF-κB signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome. Saponins from Platycodon grandiflorum have also been shown to suppress NF-κB phosphorylation and block the phosphorylation of its upstream regulators IKKα/β and IκB.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical component of inflammatory signaling. Platycodin D's immunomodulatory effects involve the activation of JNK and p38 MAPK, which is linked to the activation of the NLRP3 inflammasome and caspase-1.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in both cancer and inflammation. Platycodin D has been observed to inhibit this pathway in various cancer cells, contributing to its anti-tumor effects and its ability to sensitize cancer cells to other therapies. nih.govnih.gov In the context of inflammation, saponins from Platycodon grandiflorum have been shown to alter the phosphorylation of PI3K/Akt, contributing to their protective effects against acute liver injury.

Immune Cell Response Modulation (e.g., Th1/Th2 balance)

Platycodin D, a major triterpenoid saponin from the root of Platycodon grandiflorus, demonstrates significant immunomodulatory effects by influencing the activity and differentiation of various immune cells. nih.gov Research indicates that Platycodin D can modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which is crucial for a coordinated immune response. koreascience.kr In murine models, Platycodin D has been shown to produce both Th1 and Th2 immune responses, with a notable dominance towards the Th1 pathway. koreascience.kr This Th1-dominant response is characterized by the production of cytokines like interferon-gamma (IFN-γ), which promotes cellular immunity effective against intracellular pathogens.

Furthermore, Platycodin D influences the function of macrophages, key cells of the innate immune system. Studies on RAW 264.7 macrophage cell lines show that extracts rich in Platycodin D can stimulate cell proliferation and modulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org This activation is mediated through signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov By activating these pathways, Platycodin D enhances the phagocytic capacity of macrophages and the production of immune mediators, thereby bolstering the innate immune defense. nih.govnih.gov

Adjuvant Properties in Immunological Contexts

The immunomodulatory capabilities of Platycodin D extend to its powerful adjuvant properties, making it a compound of interest in vaccine development. nih.gov An adjuvant is a substance that enhances the body's immune response to an antigen. Saponin-based adjuvants, like Platycodin D, are known for their ability to stimulate both humoral (antibody-mediated) and cellular immunity. nih.gov

In preclinical studies, Platycodin D has been shown to significantly enhance specific antibody and cellular responses when co-administered with an antigen. nih.gov For instance, when used as an adjuvant with an inactivated infectious bronchitis virus (IBV) vaccine in chickens, Platycodin D led to higher IBV-specific antibody titers and greater T-cell proliferation compared to the vaccine alone. nih.gov This enhanced immune response translated to a higher protection rate against viral challenge. nih.gov The mechanism involves the stimulation of a balanced Th1 and Th2 immune response, which is critical for comprehensive protection against various pathogens. koreascience.krnih.gov

Metabolic Regulation and Anti-Obesity Research in Animal Models

Platycodin D has been extensively investigated for its potential role in combating obesity and related metabolic disorders. Animal models of high-fat diet-induced obesity have revealed that this compound can regulate multiple metabolic pathways, leading to reduced body weight and improved metabolic health. nih.govbioworld.com

Adipogenesis and Lipogenesis Pathway Modulation

Adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of fats) are key processes in the development of obesity. Platycodin D has been found to inhibit these pathways through the modulation of critical signaling molecules. nih.govnih.gov One of the primary mechanisms is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. bioworld.comnih.gov

Activated AMPK phosphorylates and subsequently inhibits key enzymes involved in fatty acid synthesis. Furthermore, Platycodin D downregulates the expression of major adipogenic transcription factors, such as peroxisome proliferator-activated receptor γ2 (PPARγ2) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov By suppressing these master regulators, Platycodin D effectively reduces the differentiation of pre-adipocytes into mature fat cells and curtails fat accumulation in adipose tissue. nih.govnih.gov

Table 1: Effect of Platycodin D on Key Genes in Adipogenesis and Lipogenesis

Gene Target Effect of Platycodin D Pathway Outcome
AMPKα Activation/Upregulation Energy Sensing Inhibition of Lipogenesis
PPARγ2 Downregulation Adipogenesis Regulation Reduced Adipocyte Differentiation
C/EBPα Downregulation Adipogenesis Regulation Reduced Adipocyte Differentiation
Fatty Acid Synthase (FAS) Downregulation Lipogenesis Decreased Fatty Acid Synthesis
Acetyl-CoA Carboxylase (ACC) Downregulation Lipogenesis Decreased Fatty Acid Synthesis

Lipid Metabolism Regulation (e.g., LDL-cholesterol reduction)

Platycodin D positively influences lipid profiles by regulating cholesterol metabolism. A key finding is its ability to lower levels of serum and hepatic cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. nih.gov The molecular mechanism behind this effect involves the upregulation of the low-density lipoprotein receptor (LDLR) in hepatic cells. nih.govresearchgate.net

Platycodin D enhances LDLR expression by down-regulating the mRNA of an E3 ubiquitin ligase called Inducible Degrader of the LDLR (IDOL). nih.govresearchgate.net IDOL typically targets the LDLR for degradation; by inhibiting IDOL, Platycodin D increases the half-life and abundance of LDLR on the cell surface. nih.govresearchgate.net This leads to increased uptake of LDL cholesterol from the bloodstream into the liver, thereby reducing circulating LDL levels. nih.govresearchgate.net Additionally, Platycodin D has been shown to decrease the expression of 3-Hydroxy-3-methyl glutaryl-CoA reductase (HMG-CoA-r), a key enzyme in cholesterol synthesis, and increase the expression of Cytochrome P450 7A1 (CYP7A1), which is involved in converting cholesterol to bile acids for excretion.

Enzyme Activity Inhibition (e.g., lipase)

A significant aspect of Platycodin D's anti-obesity effect is its ability to inhibit pancreatic lipase (B570770). nih.gov This enzyme plays a crucial role in the digestion of dietary fats, breaking down triglycerides into absorbable fatty acids and monoglycerides. By inhibiting pancreatic lipase, Platycodin D reduces the absorption of dietary fat from the intestine, leading to increased fecal fat excretion. nih.govmdpi.com

Kinetic studies have revealed that Platycodin D acts as a competitive inhibitor of pancreatic lipase. koreascience.krnih.gov This means it binds to the active site of the enzyme, preventing the substrate (triglycerides) from binding. The inhibition constant (Ki) for Platycodin D against pancreatic lipase has been determined to be approximately 0.18 mM, indicating a potent inhibitory effect. koreascience.krnih.gov

Table 2: Kinetic Properties of Platycodin D as a Pancreatic Lipase Inhibitor

Parameter Value Type of Inhibition Implication
Inhibition Constant (Ki) 0.18 ± 0.02 mM Competitive Reduces fat digestion by blocking the enzyme's active site.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Platycodin D possesses notable antioxidant properties, enabling it to mitigate cellular damage caused by oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The antioxidant capabilities of Platycodin D are attributed to its ability to scavenge free radicals directly. nih.gov

In vitro studies have demonstrated that extracts containing Platycodin D exhibit significant scavenging activity against radicals like DPPH and ABTS. rsc.org Furthermore, Platycodin D can enhance the body's endogenous antioxidant defense systems. It has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells against oxidative stress-induced damage and apoptosis. nih.gov By improving the metabolic antioxidant status in both serum and tissues, Platycodin D helps to counteract the oxidative damage associated with conditions like hyperlipidemia.

Reactive Oxygen Species (ROS) Scavenging

Platycodin D has demonstrated notable antioxidant properties by mitigating oxidative stress through the reduction of reactive oxygen species (ROS). In studies involving cisplatin-induced injury in human embryonic kidney (HEK-293) cells, Platycodin D treatment was shown to dose-dependently decrease ROS levels. nih.gov Similarly, in a model of hypoxia/reoxygenation injury in H9c2 cardiomyocytes, pretreatment with Platycodin D reversed the induced increase in ROS production. nih.gov Further research has indicated that Platycodin D can reduce excessive ROS in neuronal cells, contributing to its neuroprotective effects. nih.gov This capacity to scavenge ROS is a critical component of its protective mechanism against cellular damage induced by oxidative stress. nih.govnih.gov

Endogenous Antioxidant Enzyme System Modulation (e.g., SOD, CAT, POD)

Platycodin D enhances the body's natural antioxidant defenses by modulating the activity of key endogenous antioxidant enzymes. Research has consistently shown that Platycodin D can increase the levels and activity of superoxide (B77818) dismutase (SOD) and catalase (CAT). In a study on cisplatin-induced cytotoxicity, Platycodin D treatment led to a dose-dependent increase in both SOD and CAT levels. nih.gov Another study on myocardial injury found that Platycodin D pretreatment reversed the hypoxia/reoxygenation-induced decrease in the activities of SOD and CAT. nih.gov Furthermore, in a model of hypoxic-ischemic injury in primary cortical neurons, Platycodin D treatment increased the activities of catalase, superoxide dismutase, and glutathione (B108866) peroxidase. nih.gov This modulation strengthens the cellular antioxidant defense system, enabling it to more effectively neutralize harmful reactive oxygen species. nih.govnih.govnih.gov

Table 1: Effect of Platycodin D on Endogenous Antioxidant Enzyme Activity

Cell/Tissue ModelConditionEffect of Platycodin D TreatmentReference
HEK-293 CellsCisplatin-induced injuryIncreased levels of SOD and CAT nih.gov
H9c2 CardiomyocytesHypoxia/ReoxygenationIncreased activities of SOD and CAT nih.gov
Primary Cortical NeuronsOxygen-Glucose Deprivation/ReperfusionIncreased activities of SOD, CAT, and Glutathione Peroxidase nih.gov
HT22 CellsOkadaic-acid induced injuryIncreased content of SOD and CAT nih.gov

Neurobiological Interactions and Neuroprotection in Cellular Models

Protection against Excitotoxicity (e.g., glutamate-induced toxicity in rat cortical cells)

The neuroprotective potential of saponins from Platycodi radix has been a subject of investigation, particularly concerning glutamate-induced excitotoxicity, a key factor in neuronal cell death in neurodegenerative diseases. nih.gov A study involving primary cultured rat cortical cells evaluated several triterpene saponins, including Platycodin D, for their ability to protect against glutamate-induced toxicity. nih.govresearchgate.net

In this specific activity-guided fractionation study, four saponin compounds—platycodins A, C, D, and deapioplatycodin D—were isolated and tested. The results indicated that Platycodin D, along with platycodin C and deapioplatycodin D, was ineffective at attenuating glutamate-induced toxicity. nih.gov In contrast, Platycodin A exhibited significant neuroprotective activity, improving cell viability to approximately 50-60% at concentrations from 0.1 µM to 10 µM. nih.govresearchgate.net While extracts of Platycodon grandiflorum root (PGE), which contain Platycodin D, have been reported to inhibit L-glutamate-induced neuronal cell death, the direct investigation of isolated Platycodin D did not demonstrate a protective effect in this particular cellular model of excitotoxicity. nih.govnih.gov

Reproductive System Interactions: Spermicidal Activity (In Vitro and Animal Studies)

Platycodin D has been identified as a potent spermicidal agent, demonstrating significant effects on sperm function and integrity in both laboratory and animal models. Extracts from Platycodon grandiflorum and isolated Platycodin D have been shown to possess rapid sperm-immobilizing capabilities.

Sperm Motility and Viability Effects

Studies using computer-aided sperm analysis (CASA) have revealed that Platycodin D exerts a dose-dependent and immediate immobilizing effect on highly motile human spermatozoa. A maximal spermicidal effect has been observed, leading to a complete cessation of sperm movement. nih.govresearchgate.net This immobilization is coupled with a significant reduction in sperm viability. nih.govresearchgate.net Fluorescence-based viability assays, which distinguish between live and dead sperm, have confirmed these findings. For instance, while a control group showed 67.5% viable sperm, treatment with a 0.20 mM concentration of Platycodin D resulted in only 1% of sperm remaining viable. nih.gov

Table 2: In Vitro Spermicidal Effects of Platycodin D on Human Sperm

ParameterControlPlatycodin D (0.20 mM)Reference
Sperm Viability 67.5%1% nih.gov
HOS-Positive Sperm (Membrane Integrity) 76.5%28.0% nih.gov

Sperm Membrane Integrity Alterations

The spermicidal action of Platycodin D is largely attributed to its ability to disrupt the integrity of the sperm's plasma membrane. The hypo-osmotic swelling (HOS) test, an indicator of the functional integrity of the sperm membrane, has shown a significant reduction in responsiveness in Platycodin D-treated sperm. nih.govresearchgate.net In untreated control groups, a high percentage of sperm exhibit tail curling (a positive HOS response), whereas this is significantly diminished after exposure to Platycodin D. nih.gov

Ultrastructural studies using transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have provided visual confirmation of this membrane damage. These examinations have revealed significant damage to both the head and tail membranes of sperm, including the formation of membrane pores and detachment of heads. nih.govresearchgate.netnih.gov This disruption of the sperm membrane is a key mechanism behind the observed loss of motility and viability. researchgate.net

Other Biological Activities of Platycodin D Under Preclinical Investigation

Beyond its well-documented anti-inflammatory and anti-cancer properties, the triterpenoid saponin Platycodin D has been the subject of extensive preclinical research for a variety of other potential therapeutic applications. In vitro and in vivo animal models have demonstrated its activity against fibrosis, viral infections, liver damage, diabetes, and cardiovascular disorders. These investigations are uncovering the complex molecular mechanisms through which Platycodin D exerts its diverse pharmacological effects.

Anti-fibrotic Mechanisms

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), can lead to organ scarring and dysfunction. Platycodin D has shown promise in mitigating fibrotic processes in different tissues, primarily through the modulation of key signaling pathways.

In models of liver fibrosis, Platycodin D has been found to alleviate the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen deposition in the liver. One key mechanism involves the regulation of the JNK/c-JUN signaling pathway. researchgate.net Studies have shown that Platycodin D promotes the phosphorylation of JNK and c-Jun, which in turn alters apoptosis and autophagy in HSCs, thereby reducing the fibrotic response. researchgate.net Another critical pathway implicated in fibrosis is mediated by Transforming Growth Factor-beta1 (TGF-β1), a potent pro-fibrotic cytokine. pliantrx.com Platycodin D has been shown to reduce hepatic fibrosis by decreasing TGF-β1 levels. researchgate.net

In the context of pulmonary fibrosis, Platycodin D has demonstrated protective effects by repressing TGF-β1-mediated ECM remodeling. nih.gov In a mouse model of ammonia-induced lung fibrosis, Platycodin D treatment attenuated inflammation and fibrosis. nih.gov It was found to inhibit the activation of the TGF-β1 pathway, leading to decreased ECM deposition by lung fibroblasts. nih.gov Similarly, in spontaneously hypertensive rats, Platycodin D treatment was shown to considerably attenuate cardiac fibrosis by reducing the expression of fibrosis markers such as FGF2, MMP2, MMP9, TGF-β1, and CTGF. worldscientific.com

Table 1: Preclinical Studies on the Anti-fibrotic Mechanisms of Platycodin D
Model SystemKey FindingsProposed Mechanism of ActionReference
Hepatic Stellate Cells (in vitro)Induced apoptosis and autophagy of HSCs.Activation of JNK/c-Jun signaling pathway. researchgate.net
Ammonia-Induced Pulmonary Fibrosis (Mouse Model)Attenuated pulmonary inflammation and fibrosis; decreased ECM deposition.Repression of the TGF-β1/SMAD3 pathway. nih.gov
Spontaneously Hypertensive Rats (SHRs)Reduced collagen accumulation and expression of fibrotic markers in the heart.Attenuation of cardiac fibrosis markers including TGF-β1. worldscientific.com

Antiviral Effects (e.g., SARS-CoV-2 replication inhibition)

The emergence of novel viral threats has spurred research into new antiviral agents. Platycodin D has been identified as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Its primary antiviral mechanism appears to be the blockade of viral entry into host cells.

Research has shown that Platycodin D effectively prevents the two main entry routes of SARS-CoV-2: the lysosome-driven and the transmembrane protease serine 2 (TMPRSS2)-driven pathways. The core mechanism involves hindering the fusion of the viral and cellular membranes. Platycodin D achieves this by redistributing membrane cholesterol, a critical component for successful viral fusion. This disruption of membrane cholesterol homeostasis effectively blocks the virus from entering the host cell.

Hepatoprotective Mechanisms in Animal Models

Platycodin D has demonstrated significant protective effects against various forms of liver injury in animal studies, acting through multiple mechanisms including anti-inflammatory, antioxidant, and anti-apoptotic actions.

In a mouse model of cholestasis induced by bile duct ligation (BDL), a condition that leads to liver injury and fibrosis, treatment with Platycodin D showed marked hepatoprotective effects. nih.govresearchgate.net It significantly decreased serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin. nih.gov The protective mechanism in this model was linked to the attenuation of oxidative stress, evidenced by increased levels of antioxidant enzymes (glutathione, superoxide dismutase) and decreased lipid peroxidation. nih.gov Furthermore, Platycodin D treatment reduced inflammation by decreasing levels of nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS), and also inhibited hepatocyte apoptosis. nih.gov

In a different model using alloxan-induced diabetic mice, which also present with liver injury, Platycodin D again showed protective effects. nih.gov Treatment lowered elevated liver enzymes (AST and ALT) and improved the liver's histological structure. The mechanism in this diabetic model was associated with its immunomodulatory activity, specifically the regulation of the Treg/Th17 balance. Platycodin D inhibited the phosphorylation of JAK and STAT-3, key components in cytokine signaling pathways, thereby reducing the inflammatory response in the liver. nih.gov

Table 2: Hepatoprotective Mechanisms of Platycodin D in Animal Models
Animal ModelKey OutcomesInvestigated MechanismsReference
Bile Duct Ligation (BDL)-Induced Cholestasis in MiceDecreased serum ALT, AST, and total bilirubin; reduced liver fibrosis and hepatocyte apoptosis.Attenuation of oxidative stress; decreased NF-κB and iNOS levels. nih.govresearchgate.net
Alloxan-Induced Diabetic MiceReduced serum glucose, insulin (B600854), and inflammatory cytokines; lowered liver enzymes (AST, ALT).Regulation of Treg/Th17 balance; inhibition of JAK/STAT-3 phosphorylation. nih.gov

Anti-diabetic Mechanisms in Animal Models

Preclinical studies have highlighted the potential of Platycodin D in managing type 2 diabetes and its complications. Its anti-diabetic effects appear to stem from its ability to improve glucose homeostasis, enhance insulin sensitivity, and protect against diabetic complications.

In a type 2 diabetes model using high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced mice, Platycodin D administration improved body weight gain, lowered fasting blood glucose levels, and enhanced both glucose and insulin tolerance. rsc.org This suggests that Platycodin D helps in maintaining glucose homeostasis. rsc.org Further investigation in this model revealed that Platycodin D also protects against diabetic nephropathy, a common complication of diabetes. It improved renal function and lipid levels while reducing the elevation of serum inflammatory factors like TNF-α and IL-1β. The underlying mechanism was attributed to the regulation of the NF-κB and apoptotic signaling pathways, which repaired renal cell apoptosis. nih.govresearchgate.net

In another study with alloxan-induced diabetic mice, Platycodin D treatment significantly decreased serum levels of glucose and inflammatory cytokines (IL-6, IL-1β, TNF-α), demonstrating its potent anti-hyperglycemic and anti-inflammatory properties. nih.gov

Cardiovascular System Modulatory Effects

Platycodin D has shown beneficial effects on the cardiovascular system, particularly in the context of hypertension-induced cardiac damage. Research in spontaneously hypertensive rats (SHRs) has revealed its potential to reverse pathological cardiac hypertrophy and fibrosis. worldscientific.com

In these studies, Platycodin D treatment reversed the increases in cardiac functional indices that are indicative of hypertrophy. worldscientific.com Mechanistically, it was found to attenuate the expression of markers for both eccentric and concentric hypertrophy. Furthermore, Platycodin D treatment led to a significant reduction in cardiac fibrosis, as evidenced by decreased collagen accumulation and downregulation of fibrotic markers like TGF-β1. worldscientific.com

Another key mechanism relates to its ability to protect heart cells from apoptosis. In cardiomyoblasts, Platycodin D was shown to protect against apoptosis induced by Angiotensin II (Ang II), a key hormone in regulating blood pressure whose overactivity can lead to cardiac damage. nih.gov It was found that Platycodin D reduces the expression of pJNK induced by Angiotensin II and upregulates SIRT1 expression, thereby suppressing apoptosis. nih.gov An aqueous extract of Platycodon grandiflorum, for which Platycodin D is a major active constituent, was also shown to suppress the Ang II-induced IGF-IIR signaling pathway to prevent cardiomyocyte apoptosis. nih.gov

Table 3: Cardiovascular Modulatory Effects of Platycodin D
Model SystemKey EffectsMolecular MechanismsReference
Spontaneously Hypertensive Rats (SHRs)Reversed cardiac hypertrophy and fibrosis; improved cardiac functional indices.Decreased expression of hypertrophy and fibrosis markers (e.g., TGF-β1, CTGF). worldscientific.com
H9c2 CardiomyocytesProtected against Angiotensin II-induced apoptosis.Reduced Ang II-induced pJNK expression; upregulated SIRT1 expression. nih.gov

Structural Modifications, Derivatives, and Biotransformation of Platycodin D

Isolation and Characterization of Natural Platycodin Analogues (e.g., Platycodin D2, D3, Deapioplatycodin D, 16-oxo-PD)

Nature provides a rich library of platycodin analogues, each with unique structural features. These compounds are typically isolated from Platycodon grandiflorum and are distinguished by variations in their glycosylation patterns or modifications to the aglycone backbone. chemfaces.commdpi.comnih.gov

Platycodin D3 (PD3) is a glycosylated precursor of Platycodin D. mdpi.com It features an additional glucose unit at the C-3 position compared to PD. nih.gov Its structure has been confirmed through various spectroscopic methods. glpbio.combiosynth.com

Platycodin D2 (PD2) is another naturally occurring saponin (B1150181) isolated from Platycodon grandiflorum. mdpi.commedchemexpress.comglpbio.com Like its congeners, it possesses anti-cancer properties. medchemexpress.comglpbio.com

Deapioplatycodin D (DPD) is characterized by the absence of the terminal apiose sugar from the oligosaccharide chain at the C-28 position. chemfaces.comnih.govnih.gov This modification results in a smaller, less polar molecule. researchgate.net DPD has been isolated and identified as a natural compound with antiviral and antitumor properties. nih.govresearchgate.net

16-oxo-platycodin D represents a modification of the aglycone itself, featuring a ketone group at the C-16 position. nih.govencyclopedia.pub This structural change is one of many that contribute to the diversity of platycosides found in the plant. nih.gov

The isolation of these and other analogues, such as deapioplatycoside E and deapioplatycodin D2, often involves sophisticated extraction and chromatographic techniques to separate the complex mixture of saponins (B1172615) present in the plant root. chemfaces.commdpi.comnih.govebi.ac.uk

Table 1: Key Natural Analogues of Platycodin D

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Platycodin D
Platycodin D266663-90-9C63H102O33Varies in glycosylation or aglycone structure. glpbio.commedchemexpress.com
Platycodin D367884-03-1C63H102O33Contains an additional glucose at the C-3 position. glpbio.combiorbyt.com
Deapioplatycodin D68054-36-4C52H84O24Lacks the terminal apiose sugar at the C-28 chain. nih.govnih.gov
16-oxo-platycodin DNot AvailableC57H90O28Features a ketone group at the C-16 position of the aglycone. encyclopedia.pubnih.gov

Enzymatic Biotransformation and Deglycosylation Pathways

Biotransformation, particularly through enzymatic reactions, is a key mechanism for modifying platycosides. researchgate.net These processes can enhance the biological activity of the parent compounds by altering their sugar moieties, which in turn affects properties like solubility and cell permeability. nih.govfrontiersin.org Deglycosylated saponins are often more readily absorbed and exhibit stronger biological effects than their glycosylated precursors. frontiersin.orgmdpi.comnih.gov

Role of Glycosidases in Structural Diversification

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a crucial role in the structural modification of platycosides. nih.govmdpi.com Different glycosidases exhibit specificities for certain sugar linkages, allowing for targeted deglycosylation. mdpi.com

β-glucosidases , in particular, have been extensively studied for their ability to convert glycosylated platycosides like Platycoside E (PE) and Platycodin D3 (PD3) into the more active Platycodin D. frontiersin.orgmdpi.com These enzymes cleave glucose residues from the C-3 position of the aglycone. mdpi.commdpi.com Sources for these enzymes are diverse, including various fungi and bacteria such as Aspergillus species, Caldicellulosiruptor bescii, and Dictyoglomus turgidum. mdpi.comfrontiersin.orgnih.govresearchgate.net

The enzymatic conversion process often follows specific pathways. For instance, Platycoside E can be hydrolyzed to Platycodin D3, which is then further converted to Platycodin D. nih.govmdpi.com Pectinase from Aspergillus aculeatus has been shown to hydrolyze the oligosaccharide moiety at C-28, leading to the formation of 3-O-β-D-glucopyranosyl platycosides. nih.gov This demonstrates how different enzymes can lead to a variety of deglycosylated products. nih.govresearchgate.net

Microbial Biotransformation and Metabolite Generation

Microorganisms, including those found in the human gut, are capable of metabolizing platycosides, leading to the generation of various metabolites. researchgate.networldscientific.com This microbial transformation primarily involves the sequential removal of sugar units from both the C-3 and C-28 positions. researchgate.netpnfs.or.kr

Human intestinal bacteria, such as strains of Bacteroides, Enterococcus, and Bacillus, can transform Platycodin D into smaller, less polar metabolites. researchgate.networldscientific.com The metabolic pathway often begins with the cleavage of the glucose at the C-3 position, followed by the stepwise hydrolysis of the sugars—apiosyl, xylosyl, rhamnosyl, and arabinosyl—at the C-28 chain. pnfs.or.kr This process can also involve demethylation, dehydroxylation, and acetylation, resulting in a diverse array of metabolites. worldscientific.com

Fungal biotransformation has also been explored as a method to produce novel Platycodin D derivatives. Crude enzyme extracts from Aspergillus niger and Aspergillus usamii have successfully generated new derivatives with varied sugar chains. mdpi.comresearchgate.net These biocatalytic methods are seen as efficient for producing Platycodin D-enriched extracts. researchgate.netmdpi.com

Table 2: Enzymes and Microorganisms in Platycodin D Biotransformation

Enzyme/MicroorganismSourceTransformation PathwayReference
β-glucosidaseCaldicellulosiruptor besciiPlatycoside E → Platycodin D3 → Platycodin D mdpi.comresearchgate.net
β-glucosidaseDictyoglomus turgidumPlatycoside E / PD3 / PD → Deglucosylated PD nih.gov
β-glucosidaseAspergillus usamiiPlatycoside E / PD3 → Platycodin D researchgate.netmdpi.com
PectinaseAspergillus aculeatusGlycosylated Platycosides → 3-O-β-D-glucopyranosyl platycosides nih.gov
Human Intestinal BacteriaFecal microfloraPD → Hydrolyzed, demethylated, dehydroxylated metabolites researchgate.networldscientific.comnih.gov

Semi-synthetic and Synthetic Approaches to Platycodin Derivatives

While natural isolation and biotransformation provide a wealth of analogues, semi-synthetic and synthetic strategies offer a more controlled approach to generating novel Platycodin D derivatives. These methods are crucial for establishing structure-activity relationships (SAR) and developing compounds with optimized properties. nih.govnih.gov

Research into saponin-based inhibitors has utilized semi-synthesis to explore the importance of different structural components of Platycodin D. nih.gov By starting with related natural products like echinocystic acid and employing orthogonal protection/deprotection strategies, chemists can selectively modify specific hydroxyl and carboxylate groups. nih.gov This has allowed for the synthesis of various saponin derivatives and the discovery that the C3-glucose, a specific C28-oligosaccharide structure, and the C16-hydroxyl group are critical components for certain biological activities. nih.govnih.gov Such studies enable the development of minimal saponin-based agents that retain the potency of the original natural product. nih.gov While extensive total synthesis of complex molecules like Platycodin D is challenging, semi-synthetic modifications of the platycodigenin (B1581504) or polygalacic acid core remain a viable strategy for creating new derivatives. ebi.ac.ukfrontiersin.orgresearchgate.net

Pharmacokinetic and Pharmacodynamic Research Beyond Human Clinical Trials

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., rats)

Research into the pharmacokinetic profile of Platycodin J, a triterpenoid (B12794562) saponin (B1150181), in animal models is often intrinsically linked to the study of its precursor, Platycodin D. Studies utilizing rat models have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Following oral administration in rats, Platycodin D exhibits low bioavailability. nih.govxml-journal.netnih.gov This poor absorption is a key characteristic of many saponins (B1172615). For instance, after oral administration of single Platycodin D at 20 mg/kg to rats, the peak plasma concentration (Cmax) was reached in approximately 30 minutes. nih.gov However, the absolute oral bioavailability of Platycodin D was found to be very low, in the range of 0.48% to 1.89%. nih.govxml-journal.netnih.gov

The limited intestinal permeability is a significant factor contributing to this low bioavailability. nih.gov Studies using Caco-2 cell monolayers, which mimic human intestinal absorption, have shown that the permeability of Platycodin D is poor. nih.govphcog.com Furthermore, the involvement of efflux transporters, such as Multidrug Resistance-associated Proteins (Mrps), in the upper ileum of rats has been suggested, which would further limit systemic absorption by actively pumping the compound back into the intestinal lumen. nih.gov

Metabolism is a critical determinant of the fate of platycodins in the body. After oral administration, a significant portion of Platycodin D is subject to gastrointestinal metabolism. nih.gov In fact, the recovery of unchanged Platycodin D after oral administration is significantly lower than after intravenous administration, highlighting the extensive first-pass effect. nih.gov Thirteen different platycosides have been identified from Platycodi radix extract, with seven of these being detected in rat plasma after oral administration, indicating that many of the primary saponins are either degraded or not absorbed in the gastrointestinal tract. rsc.org The primary metabolic pathways include hydrolysis, demethylation, dehydroxylation, and acetylation. worldscientific.com It is through these metabolic processes, particularly hydrolysis by gut microbiota, that Platycodin D is transformed into its various metabolites.

The distribution and excretion of platycodins have been less extensively detailed in comparison to absorption and metabolism. However, the rapid appearance of Platycodin D in plasma after oral dosing suggests a relatively quick distribution phase. nih.gov Excretion is likely to occur through both renal and fecal routes, with the unabsorbed fraction and metabolites being eliminated in the feces.

Interactive Table: Pharmacokinetic Parameters of Platycodin D in Rats After Oral Administration

ParameterValue (Single PD)Value (PD in PRE)Reference
Dose (mg/kg)20Equivalent to 20 nih.gov
Cmax (ng/mL)~44.45~17.94 nih.gov
Tmax (min)~30~75 nih.gov
AUC(0-∞) (ng·h/mL)73.00 ± 24.1796.06 ± 48.51 nih.gov
MRT(0-t) (h)1.38 ± 0.206.10 ± 1.03 nih.gov
Absolute Bioavailability (%)0.48 ± 0.191.81 ± 0.89 xml-journal.net

PD: Platycodin D; PRE: Platycodi Radix Extract; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; MRT: Mean residence time.

Role of Gut Microbiota in Platycodin D Biotransformation and Bioavailability in Animal Models

The gut microbiota plays a pivotal role in the biotransformation of Platycodin D, significantly influencing its bioavailability and the formation of its metabolites, which may include this compound. Due to the poor oral absorption of Platycodin D, the intestinal microflora is crucial for transforming these saponins into potentially more bioactive substances. nih.gov

In vitro studies incubating Platycodin D with fecal microflora from rats and mice have demonstrated that deglycosylation and dehydroxylation are the major metabolic processes. worldscientific.comnih.gov These biotransformation pathways are responsible for converting Platycodin D into a variety of metabolites. One study identified a total of ten compounds, nine of which were metabolites produced by the intestinal microflora. nih.gov The hydrolysis of the sugar moieties attached to the aglycone core of Platycodin D is a key step in this process. nih.gov

The composition of the gut microbiota can influence the rate and extent of Platycodin D metabolism. For example, the hydrolysis of Platycodin D was found to be significantly lower when administered as part of a Platycodi radix extract compared to the pure compound, suggesting that other components in the extract may modulate the metabolic activity of the gut microbiota. nih.govphcog.com This difference in microbial metabolism is considered a major reason for the observed pharmacokinetic differences between the pure compound and the extract. nih.govphcog.com

Specific bacterial strains capable of metabolizing Platycodin D have been identified from human feces, including Enterococcus sp., Bacillus sp., and Escherichia sp. worldscientific.com These bacteria possess the enzymatic machinery necessary to carry out the hydrolysis and other transformations of Platycodin D. The metabolic activity of these bacteria is what ultimately determines the profile of platycodin metabolites that are available for absorption into the systemic circulation.

Interactive Table: Major Metabolic Pathways of Platycodin D by Gut Microbiota

Metabolic PathwayDescriptionReference
DeglycosylationRemoval of sugar chains from the saponin structure. nih.gov
DehydroxylationRemoval of hydroxyl groups from the aglycone. nih.gov
HydrolysisCleavage of glycosidic bonds, often at the C-3 and C-28 positions. nih.govworldscientific.com
AcetylationAddition of an acetyl group. worldscientific.com
DemethylationRemoval of a methyl group. worldscientific.com

Mechanistic Pharmacodynamic Correlations in Preclinical Models

The pharmacodynamic effects observed in preclinical models following the administration of Platycodin D are closely linked to its metabolic fate and the resulting metabolites. While direct pharmacodynamic studies on this compound are limited, the effects of Platycodin D and its known metabolites provide a basis for understanding its potential activities.

In preclinical studies, Platycodin D has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. nih.gov For instance, Platycodin D has been shown to reduce the levels of pro-inflammatory cytokines through various signaling pathways, such as NF-κB and PI3K/Akt. nih.gov In cancer cell models, Platycodin D can induce apoptosis and inhibit cell proliferation and migration. nih.govscispace.com

The biotransformation of Platycodin D by the gut microbiota is crucial for these pharmacodynamic effects. A study investigating the metabolites of Platycodin D found that both the parent compound and its metabolites exhibited anti-inflammatory effects in LPS-stimulated RAW 264.7 cells. nih.gov This suggests that the metabolic products of Platycodin D retain or may even have enhanced biological activity.

The correlation between the pharmacokinetic profile and pharmacodynamic outcomes is evident in studies comparing the effects of pure Platycodin D with that of Platycodi Radix extract. The altered pharmacokinetic parameters, such as the prolonged mean residence time of Platycodin D when administered as an extract, could lead to a more sustained pharmacological effect. nih.gov

Furthermore, mechanistic studies have begun to explore the molecular targets of platycodins. For example, Platycodin D has been found to modulate the TGF-β signaling pathway in lung cancer cells, suggesting a specific mechanism for its anti-tumor activity. nih.gov In models of Alzheimer's disease, Platycodin D has been shown to improve memory deficits by enhancing neurite outgrowth and synaptogenesis. frontiersin.org These pharmacodynamic actions are likely influenced by the specific metabolites that are formed and absorbed in vivo.

Understanding the link between the biotransformation of Platycodin D by the gut microbiota and the resulting pharmacodynamic effects is an active area of research. Elucidating the specific activities of each metabolite, including potentially this compound, will be key to fully understanding the therapeutic potential of Platycodi Radix.

Research Challenges, Gaps, and Future Directions in Platycodin D Studies

Methodological Challenges in Complex Saponin (B1150181) Research

The intricate nature of saponins (B1172615), including Platycodin J, presents significant methodological hurdles in their extraction, isolation, and characterization. Saponins often exist as complex mixtures of isomers, making their separation and quantification a considerable challenge. mdpi.com The structural diversity and complexity of these compounds demand sophisticated analytical techniques. scispace.com

Key challenges include:

Extraction and Isolation: The efficiency of saponin extraction is influenced by numerous factors, including the choice of solvent and the extraction method. greenskybio.com Traditional solvents may lack selectivity, co-extracting other compounds and complicating purification. greenskybio.com Furthermore, some solvents can cause chemical degradation of saponins, affecting their quality and bioactivity. greenskybio.com

Structural Elucidation: The structural complexity of saponins requires advanced analytical methods for accurate identification. scispace.com While techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used, the presence of numerous isomers and adduct ions can interfere with the identification of molecular ions. universiteitleiden.nl High-field Nuclear Magnetic Resonance (NMR) spectroscopy has proven useful for assigning the chemical shifts of complex saponins, but can be hindered by low sensitivity and congested spectra. scispace.comuniversiteitleiden.nl

Quantification: Achieving a high yield of pure saponins is a major obstacle. greenskybio.com The saponin content can vary significantly depending on the plant source, part of the plant used, and the timing of harvest. greenskybio.com Optimizing extraction conditions such as temperature, time, and solvent-to-sample ratio is crucial but complex. greenskybio.com

Elucidation of Underexplored Molecular Targets and Signaling Networks

While the broader pharmacological activities of platycodins are being investigated, the specific molecular targets and signaling pathways modulated by this compound remain largely underexplored. Network pharmacology and molecular docking are emerging as valuable tools to predict potential targets and mechanisms of action for saponins. researchgate.netmdpi.com

Initial studies on related platycodins, such as Platycodin D, have revealed interactions with key signaling pathways involved in cancer and inflammation, including:

PI3K/Akt/mTOR pathway frontiersin.org

JNK and p38 MAPK signaling pathways frontiersin.orgfrontiersin.org

Wnt/β-catenin pathway dovepress.com

TGFβ signaling pathway nih.gov

Future research should focus on systematically identifying the direct molecular binders of this compound and validating these interactions through robust in vitro and in vivo models. This will provide a clearer understanding of its mechanism of action and facilitate the identification of potential therapeutic applications.

Opportunities in Synthetic Biology and Metabolic Engineering for Enhanced Platycodin Production

The natural abundance of this compound in Platycodon grandiflorus can be low and variable, posing a challenge for large-scale production. nih.gov Synthetic biology and metabolic engineering offer promising avenues to overcome this limitation. openaccessjournals.comnih.gov These fields aim to engineer microbial or plant systems for the efficient and sustainable production of valuable natural products. researchgate.net

Key opportunities include:

Pathway Elucidation and Engineering: A thorough understanding of the biosynthetic pathway of this compound is essential for metabolic engineering. cragenomica.es This involves identifying and characterizing the enzymes responsible for its synthesis. For instance, research has identified β-glucosidases that can convert glycosylated platycosides into more active forms like Platycodin D. nih.govfrontiersin.org Similar enzymes could be relevant for this compound production.

Host System Development: Microbial hosts like yeast or bacteria can be engineered to produce this compound. researchgate.net This approach allows for controlled and scalable production in bioreactors. Plant cell cultures or hairy root cultures of P. grandiflorus also represent potential production platforms. bibliotekanauki.pl

Optimization of Production: Systems metabolic engineering, which integrates synthetic biology, systems biology, and evolutionary engineering, can be employed to optimize metabolic fluxes and maximize the yield of the target compound. openaccessjournals.com

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic application of saponins like this compound can be limited by factors such as poor permeability and low stability. nih.gov Advanced drug delivery systems, particularly nanoparticle-based carriers like liposomes, offer a promising strategy to overcome these challenges and enhance preclinical efficacy. tandfonline.comresearchgate.net

Advantages of nano-delivery systems include:

Improved Solubility and Bioavailability: Encapsulating saponins within nanoparticles can improve their solubility and protect them from degradation, thereby increasing their bioavailability. nih.gov

Targeted Delivery: Nanocarriers can be functionalized with targeting ligands, such as peptides, to facilitate their accumulation at specific sites, like tumors. nih.gov This targeted approach can enhance therapeutic efficacy while minimizing off-target effects. researchgate.net For example, acidity-triggered rational membrane (ATRAM) peptides have been used to deliver liposomes to the acidic tumor microenvironment. nih.gov

Sustained Release: Nanoparticles can be designed for controlled and sustained release of the encapsulated drug, which can improve therapeutic outcomes. researchgate.net

Synergistic Effects: Liposomes can co-encapsulate multiple therapeutic agents, opening possibilities for combination therapies with synergistic effects. nih.gov

Recent research has explored the use of saponins themselves as components of liposomal membranes, replacing cholesterol to create "saponin liposomes." tandfonline.comresearchgate.net This innovative approach not only utilizes the membrane-stabilizing properties of saponins but also leverages their own pharmacological activities. tandfonline.com

Investigation of Synergistic Effects with Other Bioactive Compounds in Preclinical Models

Combining this compound with other bioactive compounds, including conventional chemotherapeutic drugs and other phytochemicals, holds significant potential for enhancing therapeutic outcomes. mdpi.com The investigation of such synergistic interactions in preclinical models is a crucial area for future research.

Examples of synergistic effects observed with the related Platycodin D include:

Enhanced Anti-Cancer Activity: Platycodin D has been shown to enhance the anti-cancer effects of drugs like sorafenib (B1663141) in prostate cancer cells and temozolomide (B1682018) in glioma cells. dovepress.comnih.gov It has also demonstrated synergistic effects with doxorubicin (B1662922) in breast cancer cells and oxaliplatin (B1677828) in colorectal cancer. frontiersin.orgjcancer.org

Combination with Other Phytochemicals: Studies have explored the combined effects of Platycodin D with other natural compounds. For instance, combinations with curcumenol (B1669339) or osthole (B1677514) have shown enhanced inhibitory effects on breast cancer cell proliferation and invasion. researchgate.net

Physical Therapies: Research has also investigated the combination of Platycodin D with physical therapies like static magnetic fields, which was found to improve the anti-tumor effect in lung cancer models. spandidos-publications.com

Future studies should systematically evaluate the synergistic potential of this compound in combination with a range of therapeutic agents for various diseases, elucidating the underlying molecular mechanisms of these interactions.

Standardization of Research Protocols and Analytical Methodologies for Platycodin Studies

To ensure the reliability and comparability of research findings on this compound, the standardization of research protocols and analytical methodologies is paramount. Currently, a lack of standardized methods can lead to variability in results across different studies. mdpi.com

Key areas for standardization include:

Extraction and Quantification: The development and validation of standardized methods for the extraction and quantification of this compound are essential. High-performance liquid chromatography (HPLC) coupled with detectors like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are powerful tools for this purpose. nih.govmdpi.com Validated analytical methods should demonstrate specificity, linearity, precision, accuracy, and defined limits of detection (LOD) and quantification (LOQ). jales.org

Chemical Fingerprinting: Establishing a chemical fingerprint for Platycodon grandiflorus extracts using techniques like HPLC can help in the quality control and standardization of the raw material. mdpi.com

Preclinical Study Design: Standardizing protocols for in vitro and in vivo preclinical studies, including cell lines, animal models, and outcome measures, will facilitate the comparison and meta-analysis of data from different research groups.

Adaptation of Cultivation Practices for Optimal Platycodin Yield

The content of platycodins, including this compound, in Platycodon grandiflorum is significantly influenced by cultivation practices and environmental conditions. mdpi.com Optimizing these factors is crucial for maximizing the yield of this valuable compound for research and potential commercialization.

Factors influencing platycodin content include:

Cultivation System: The choice of cultivation system can impact both the growth of the plant and its saponin concentration. Soilless culture systems have shown potential for increasing plant growth and the concentration of certain saponins compared to traditional soil cultivation. mdpi.comresearchgate.net

Intercropping: Intercropping P. grandiflorus with other crops, such as Zea mays (maize) or Glycine max (soybean), has been shown to increase the yield and saponin content while reducing the incidence of root rot. nih.gov

Irrigation: The amount of irrigation can affect the content of saponins, flavonoids, and polysaccharides in P. grandiflorus. tubitak.gov.tr

Harvesting Time: The developmental stage of the plant at harvest can influence the saponin content. researchgate.net

Q & A

Basic Research Questions

Q. What experimental models are appropriate for initial assessment of Platycodin J’s bioactivity?

  • Methodological Answer : Begin with in vitro models such as cancer cell lines (e.g., MDA-MB-231, HeLa) to evaluate cytotoxicity via assays like MTT or CCK-8 . For anti-inflammatory studies, use lipopolysaccharide (LPS)-induced macrophage models. Validate findings in in vivo rodent models (e.g., xenograft tumors or inflammation assays) with controlled dosages (e.g., 1–10 μM in vitro; 5–20 mg/kg in vivo) . Include negative controls (untreated cells/animals) and positive controls (e.g., cisplatin for cytotoxicity) .

Q. How can researchers ensure reproducibility in isolating and characterizing this compound?

  • Methodological Answer : Follow chromatographic protocols (e.g., HPLC or LC-MS) with reference standards for purity validation. Document solvent systems, column types, and gradient elution parameters. For structural confirmation, use NMR spectroscopy and compare data with published spectra of related platycodins (e.g., Platycodin D) . Publish detailed supplementary materials, including raw spectral data and isolation steps, to enable replication .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For time-series data (e.g., apoptosis kinetics), employ mixed-effects models. Report confidence intervals and effect sizes to enhance interpretability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s pro-apoptotic vs. anti-inflammatory roles?

  • Methodological Answer : Conduct pathway-specific knockdown experiments (e.g., siRNA targeting NF-κB or p53) to isolate conflicting signaling nodes. Use multi-omics integration (transcriptomics/proteomics) to identify context-dependent biomarkers. Compare results across cell types (e.g., cancer vs. immune cells) and validate with pharmacological inhibitors . Address variability by standardizing culture conditions and normalizing data to housekeeping genes .

Q. What strategies optimize experimental design for studying this compound’s synergy with existing therapeutics?

  • Methodological Answer : Apply factorial design (e.g., 2x2 matrix) to test combinatorial effects with chemotherapeutics (e.g., paclitaxel). Use Chou-Talalay synergy indices (e.g., Combination Index) to quantify interactions. Include monotherapy and vehicle controls. For in vivo synergy, use staggered dosing schedules and monitor toxicity via serum biomarkers (e.g., ALT/AST) .

Q. How should researchers address discrepancies in this compound’s bioavailability across pharmacokinetic studies?

  • Methodological Answer : Perform comparative pharmacokinetic profiling in multiple species (e.g., rats vs. mice) using LC-MS/MS. Adjust formulations (e.g., nano-encapsulation) to enhance solubility and measure plasma half-life variations. Validate findings with crossover studies and meta-analyze existing data to identify confounding variables (e.g., fasting state, administration route) .

Data Contradiction Analysis

Q. What frameworks guide interpretation of conflicting results in this compound’s cytotoxic vs. cytoprotective effects?

  • Methodological Answer : Use the PICOT framework to dissect variables:

  • P opulation: Cell type (e.g., normal vs. cancerous).
  • I ntervention: Concentration range (low vs. high doses).
  • C omparison: Baseline apoptosis rates.
  • O utcome: Viability vs. oxidative stress markers.
  • T ime: Exposure duration (acute vs. chronic).
    Systematically re-analyze data using stratified sub-group analyses . Publish negative results to reduce publication bias .

Tables for Methodological Reference

Parameter In Vitro Recommendations In Vivo Recommendations
Dosage Range1–50 μM5–20 mg/kg (oral/IP)
Assay Duration24–72 hrs2–6 weeks (tumor models)
Key BiomarkersCaspase-3, Bcl-2, TNF-αTumor volume, serum cytokines
Statistical TestsStudent’s t-test, ANOVAMixed-effects models, Kaplan-Meier

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.